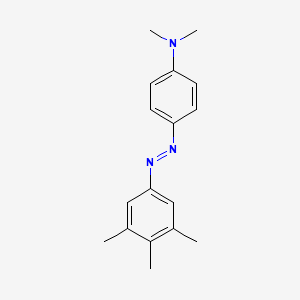
N,N-Dimethyl-4-((3,4,5-trimethylphenyl)azo)benzenamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethyl-4-((3,4,5-trimethylphenyl)azo)benzenamine is an organic compound with the molecular formula C17H21N3. It is a member of the azo compounds, characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two aromatic rings. This compound is known for its vibrant color and is often used in dyeing processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-4-((3,4,5-trimethylphenyl)azo)benzenamine typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 3,4,5-trimethylaniline using sodium nitrite (NaNO2) and hydrochloric acid (HCl) to form the diazonium salt. This intermediate is then coupled with N,N-dimethylaniline under alkaline conditions to yield the desired azo compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters, such as temperature, pH, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Dimethyl-4-((3,4,5-trimethylphenyl)azo)benzenamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can break the azo bond, yielding the corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and zinc in acetic acid are frequently used.
Substitution: Halogenation and nitration reactions are typically carried out using reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated and nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
N,N-Dimethyl-4-((3,4,5-trimethylphenyl)azo)benzenamine has a wide range of applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with certain drugs.
Industry: Utilized in the production of colored plastics, textiles, and inks.
Mecanismo De Acción
The compound exerts its effects primarily through its azo group, which can undergo reversible redox reactions. The azo bond (N=N) can be reduced to form amines, which can interact with various molecular targets. In biological systems, the compound can bind to proteins and nucleic acids, affecting their function and stability.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dimethylaniline: A simpler analog without the azo group.
4-(Dimethylamino)azobenzene: Similar structure but lacks the trimethylphenyl group.
Methyl Red: Another azo dye with different substituents on the aromatic rings.
Uniqueness
N,N-Dimethyl-4-((3,4,5-trimethylphenyl)azo)benzenamine is unique due to its specific substituents, which confer distinct chemical and physical properties. The presence of the trimethylphenyl group enhances its stability and color properties, making it particularly useful in dyeing applications.
Propiedades
Número CAS |
34522-40-2 |
|---|---|
Fórmula molecular |
C17H21N3 |
Peso molecular |
267.37 g/mol |
Nombre IUPAC |
N,N-dimethyl-4-[(3,4,5-trimethylphenyl)diazenyl]aniline |
InChI |
InChI=1S/C17H21N3/c1-12-10-16(11-13(2)14(12)3)19-18-15-6-8-17(9-7-15)20(4)5/h6-11H,1-5H3 |
Clave InChI |
ZWJISUKJPCVYPN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1C)C)N=NC2=CC=C(C=C2)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


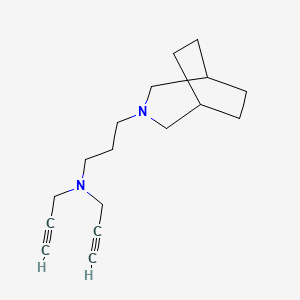
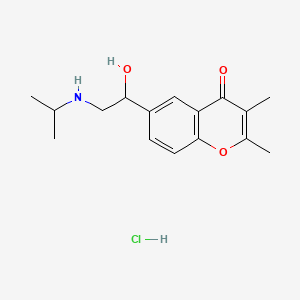
![Benzoic acid, 4-[2-(2,4-diamino-6-pteridinyl)ethyl]-](/img/structure/B14675440.png)
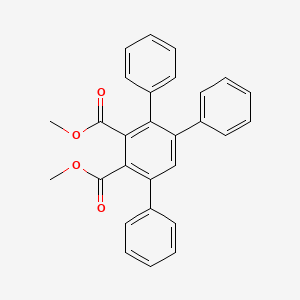
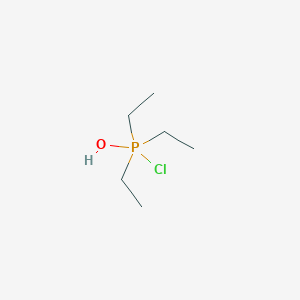
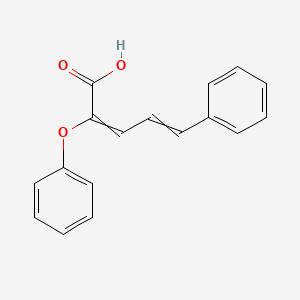
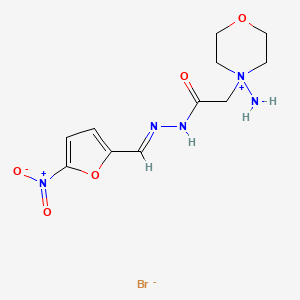
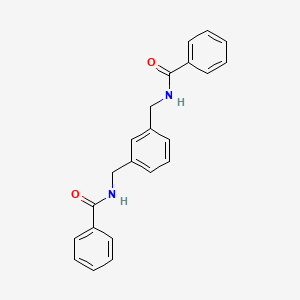
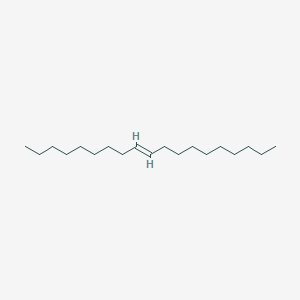
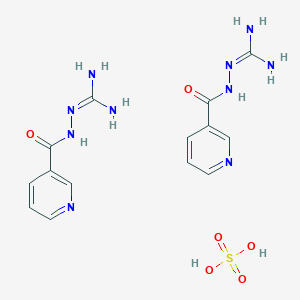
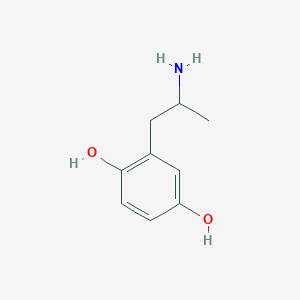
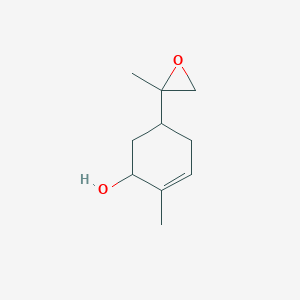
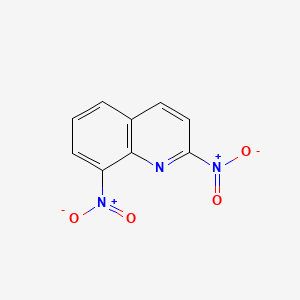
![2,6-Dichloro-N-{[4-(trifluoromethyl)phenyl]carbamoyl}benzamide](/img/structure/B14675523.png)
